Methyl 3-(4-methoxyphenyl)propanoate
Overview
Description
Methyl 3-(4-methoxyphenyl)propanoate is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals, dyes, and other organic molecules. It is characterized by the presence of a methoxyphenyl group, which is a common motif in organic chemistry due to its influence on the physical and chemical properties of compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was developed using chiral dioxirane, yielding the product with high enantiomeric excess and overall yield . Another study reported the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone, showcasing a divergent synthetic method with good yield . These studies highlight the importance of the methoxyphenyl group in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds containing the 4-methoxyphenyl group has been studied using various techniques. X-ray single-crystal analysis and quantum chemical calculations have been used to characterize the structures of methoxy substituted phenylazo dyes, confirming the existence of these compounds in the hydrazone tautomeric form in solid state and solution . Similarly, the molecular structure and spectroscopic properties of a related chalcone were calculated using density functional theory, showing good correlation with experimental data .
Chemical Reactions Analysis
The reactivity of compounds with the 4-methoxyphenyl group has been investigated in several contexts. For example, the Fries rearrangement of methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates was studied, leading to the synthesis of linear acylated coumarins . Additionally, reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol were explored as potential routes to flavan-3-ols, although the desired aryl ethers were not obtained .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 4-methoxyphenyl group are influenced by the presence of this group. For instance, the protecting group di-(4-methoxyphenyl)methyl was shown to be removable by specific reagents, facilitating the synthesis of urethanes and uridine derivatives . The synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, was improved by optimizing process conditions, demonstrating the impact of substituents on the yield and quality of the product .
Scientific Research Applications
Plant Growth and Secondary Metabolite Accumulation
- Scientific Field: Plant Physiology
- Application Summary: Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a component of root exudates, has been found to modulate plant growth and secondary metabolite accumulation in Perilla frutescens .
- Methods of Application: The study integrated physiology, transcriptome, and metabolome analyses to investigate the effects of MHPP treatment on growth and secondary metabolite accumulation .
- Results: MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings. It modulates the growth and metabolism of leaves and roots in distinct pathways .
Study of Biomolecule-Ligand Complexes
- Scientific Field: Biochemistry
- Application Summary: Methyl 3-(4-methoxyphenyl)propanoate is used in the study of biomolecule-ligand complexes .
- Methods of Application: The specific methods of application are not detailed, but it is likely used in molecular docking studies .
- Results: The results or outcomes of these studies are not specified .
Preparation of G Protein-Coupled Receptor 40 Agonists
- Scientific Field: Medicinal Chemistry
- Application Summary: Methyl 3-(4-hydroxyphenyl)propionate can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
- Methods of Application: The specific methods of application are not detailed, but it is likely used in synthetic chemistry procedures .
- Results: The results or outcomes of these preparations are not specified .
Safety And Hazards
properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLYAFBUYHFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306095 | |
Record name | Methyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)propanoate | |
CAS RN |
15823-04-8 | |
Record name | 15823-04-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.